JAK2 inhibitor G5-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JAK2 inhibitor G5-7 is an orally active and allosteric inhibitor of Janus kinase 2 (JAK2). It selectively inhibits JAK2-mediated phosphorylation and activation of epidermal growth factor receptor (EGFR) and signal transducer and activator of transcription 3 (STAT3) by binding to JAK2. This compound induces cell cycle arrest, apoptosis, and possesses antiangiogenic effects, making it a promising candidate for glioma research .
Análisis De Reacciones Químicas
JAK2 inhibitor G5-7 undergoes several types of chemical reactions, including:
Phosphorylation Inhibition: G5-7 selectively inhibits JAK2-mediated phosphorylation of EGFR on tyrosine 1068 and STAT3.
Cell Cycle Arrest: The compound induces cell cycle arrest at the G2 phase.
Apoptosis Induction: G5-7 increases the abundance of markers of apoptosis, such as cleaved poly (ADP-ribose) polymerase (PARP) and caspase 3.
Common reagents and conditions used in these reactions include the use of cell lines such as U87MG/EGFRvIII and LN229 cells, and incubation with G5-7 at various concentrations (0-10 μM) for specific time periods . The major products formed from these reactions are the inhibition of EGFR and STAT3 phosphorylation, cell cycle arrest, and induction of apoptosis .
Aplicaciones Científicas De Investigación
JAK2 inhibitor G5-7 has a wide range of scientific research applications, including:
Signal Transduction Studies: The compound is used to study the JAK-STAT signaling pathway, which is involved in various inflammatory, immune, and cancer conditions.
Drug Development: G5-7 serves as a lead compound for the development of new JAK2 inhibitors with potential therapeutic benefits in inflammatory and autoimmune diseases.
Mecanismo De Acción
JAK2 inhibitor G5-7 exerts its effects by selectively inhibiting JAK2-mediated phosphorylation and activation of EGFR and STAT3. By binding to JAK2, G5-7 blocks the phosphorylation of EGFR on tyrosine 1068 and STAT3, leading to the inhibition of downstream signaling pathways such as mammalian target of rapamycin (mTOR). This results in cell cycle arrest at the G2 phase, induction of apoptosis, and reduction of VEGF secretion .
Comparación Con Compuestos Similares
JAK2 inhibitor G5-7 is unique in its selective inhibition of JAK2-mediated phosphorylation of EGFR and STAT3. Similar compounds include:
Ruxolitinib: An FDA-approved JAK2 inhibitor used for the treatment of myeloproliferative neoplasms.
SAR302503 (TG101348): Another JAK2 inhibitor in advanced clinical trials for myelofibrosis.
Fedratinib: A JAK2 inhibitor approved for the treatment of myelofibrosis.
Compared to these compounds, G5-7 has shown greater potency in inhibiting the proliferation of glioblastoma cell lines and reducing VEGF secretion, making it a promising candidate for glioma research .
Propiedades
Fórmula molecular |
C24H23F2NO3 |
---|---|
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
tert-butyl (3Z,5E)-3,5-bis[(2-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C24H23F2NO3/c1-24(2,3)30-23(29)27-14-18(12-16-8-4-6-10-20(16)25)22(28)19(15-27)13-17-9-5-7-11-21(17)26/h4-13H,14-15H2,1-3H3/b18-12-,19-13+ |
Clave InChI |
MCSPIRBNMDODQP-MGYAYREDSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C/C(=C\C2=CC=CC=C2F)/C(=O)/C(=C\C3=CC=CC=C3F)/C1 |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(=CC2=CC=CC=C2F)C(=O)C(=CC3=CC=CC=C3F)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.